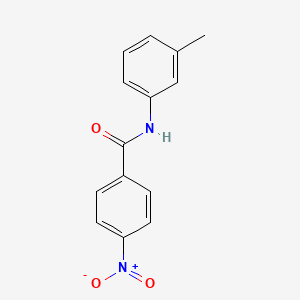

Benzamide, N-(3-methylphenyl)-4-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-(3-methylphenyl)-4-nitro- (CAS 183495-97-8) is a nitro-substituted benzamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol. Its structure consists of a benzamide backbone modified by:

- A nitro group (-NO₂) at the para position of the benzene ring.

- An N-methyl group (-CH₃) and a 3-methylphenyl (m-tolyl) group attached to the amide nitrogen.

This compound is synthesized via nucleophilic acyl substitution, typically using 4-nitrobenzoyl chloride and N-methyl-m-toluidine as precursors . The nitro group imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl groups enhance lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acylation Reaction: One common method to synthesize N-(3-methylphenyl)-4-nitrobenzamide involves the acylation of 3-methylphenylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(3-methylphenyl)-4-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: N-(3-methylphenyl)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(3-carboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzamide, N-(3-methylphenyl)-4-nitro- is C14H12N2O3. The compound features a benzamide structure with a nitro group and a methyl group on the phenyl ring. Its unique structural characteristics contribute to its diverse applications in research and industry.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit anticancer properties. For instance, a derivative of 4-nitro-N-(3-methylphenyl)benzamide has been investigated for its ability to inhibit tumor growth in various cancer models. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Benzamide derivatives have shown promise in treating inflammatory diseases. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokine production, suggesting their potential use in conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Studies have explored the neuroprotective effects of benzamide compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Polymer Chemistry

Benzamide derivatives are utilized as intermediates in the synthesis of polymers with specific properties. Their ability to form hydrogen bonds enhances the mechanical strength and thermal stability of polymeric materials . This application is particularly relevant in developing high-performance materials for industrial use.

Dyes and Pigments

The nitro group in benzamide, N-(3-methylphenyl)-4-nitro-, contributes to its application in dye chemistry. The compound can be modified to produce vibrant dyes used in textiles and coatings, enhancing colorfastness and stability under various environmental conditions .

Molecular Probes

Benzamide derivatives serve as molecular probes in biological research, allowing scientists to study cellular processes and interactions at a molecular level. Their fluorescent properties enable visualization of cellular components, aiding in drug discovery and development .

Enzyme Inhibition Studies

Research has shown that benzamide compounds can act as enzyme inhibitors, particularly targeting proteases involved in various diseases. This characteristic makes them valuable tools for studying enzyme kinetics and developing therapeutic agents .

Case Studies

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-4-nitrobenzamide would depend on its specific application

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Nitro-Substituted Benzamides

The following table highlights key structural and molecular differences between N-(3-methylphenyl)-4-nitrobenzamide and related compounds:

Key Differences in Properties and Reactivity

Electronic Effects: The nitro group in the para position (C4) of the target compound creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at meta positions. In contrast, 3-nitro-4-methylbenzamide has a meta-nitro group, altering its electronic profile . N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzamide combines electron-withdrawing (-NO₂) and electron-donating (-OCH₃, -OCH₂CH₃) groups, leading to unique reactivity in cross-coupling reactions .

Lipophilicity and Solubility: The N-methyl and m-tolyl groups in the target compound increase its hydrophobicity compared to unsubstituted analogues like 4-nitro-N-phenylbenzamide .

Synthetic Applications :

- The target compound’s methyl groups may sterically hinder reactions at the amide nitrogen, whereas 4'-nitrobenzanilide (lacking methyl groups) is more reactive in nucleophilic substitutions .

- N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzamide is used in pharmaceutical intermediates due to its balanced solubility and stability .

Biological Activity

Benzamide, N-(3-methylphenyl)-4-nitro- (commonly referred to as 3-methyl-4-nitrobenzamide) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Benzamide, N-(3-methylphenyl)-4-nitro- is C14H13N3O3. The structure features a benzamide core with a methyl group and a nitro group attached to the phenyl ring. The presence of these substituents significantly influences its biological activity.

The biological activity of Benzamide, N-(3-methylphenyl)-4-nitro- can be attributed to several mechanisms:

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, derivatives of nitrobenzamides have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231) .

- Antimicrobial Properties : Nitro-substituted benzamides are often evaluated for their antimicrobial efficacy. Studies have indicated that these compounds exhibit activity against a range of pathogens by disrupting cellular processes .

- Enzyme Inhibition : Some studies highlight the potential of benzamide derivatives as inhibitors of key enzymes such as glucokinase and cyclooxygenase (COX), which are involved in metabolic and inflammatory pathways .

Anticancer Activity

A notable study investigated the antiproliferative effects of various nitrobenzamide derivatives on MCF-7 breast cancer cells. The results showed that compounds similar to Benzamide, N-(3-methylphenyl)-4-nitro- exhibited IC50 values ranging from 10 to 33 nM, indicating potent anticancer activity . This study also revealed that these compounds inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics.

Antimicrobial Activity

Benzamide derivatives have been reported to possess significant antimicrobial properties. For example, a study found that certain nitrobenzamides effectively inhibited bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or function .

Enzyme Inhibition Studies

In silico studies have demonstrated that Benzamide, N-(3-methylphenyl)-4-nitro- can act as a glucokinase activator. This property suggests potential applications in managing diabetes by enhancing insulin sensitivity and glucose metabolism . Additionally, molecular docking studies have shown favorable interactions between this compound and active site residues of target enzymes, indicating its potential as a lead compound in drug development .

Case Studies

- Study on Anticancer Effects : A recent study published in 2023 evaluated the effects of various nitrobenzamide derivatives on breast cancer cells. The compound 9q showed significant G2/M phase arrest in MCF-7 cells and induced apoptosis, confirming the potential of benzamide derivatives in cancer therapy .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of nitrobenzamides revealed that several compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .

Q & A

Q. What are the common synthetic routes for preparing N-(3-methylphenyl)-4-nitrobenzamide derivatives, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

N-(3-methylphenyl)-4-nitrobenzamide derivatives are typically synthesized via nucleophilic acyl substitution reactions. A common approach involves reacting substituted anilines (e.g., 3-methylaniline) with nitro-substituted benzoyl chlorides under mild conditions. For example:

- Key Reaction : Reacting 2-(4-isopropylbenzyloxy)-4-nitroaniline (1a in ) with acyl chlorides (e.g., 4-cyanobenzoyl chloride, 3,4-dichlorobenzoyl chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or elevated temperatures (80°C) .

- Optimization Strategies :

- Temperature : Room temperature reactions often yield >90% for reactive acyl chlorides, while sterically hindered substrates require heating (e.g., 80°C for 2-naphthoyl chloride) .

- Solvent : Polar aprotic solvents (DCM, THF) enhance electrophilicity of the acyl chloride.

- Workup : Precipitation in ice-water followed by column chromatography ensures purity.

Basic Research Focus

- 1H/13C NMR : Critical for confirming substitution patterns. For example, the nitro group at C4 deshields adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons near NO2) .

- UV-Vis Spectroscopy : Detects π→π* transitions in the nitro-aromatic system (λmax ~270–310 nm) .

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C15H13N2O3: 277.0947) .

Resolving Data Contradictions :

- NMR Signal Overlap : Use 2D experiments (COSY, HSQC) to resolve ambiguities in crowded aromatic regions.

- Discrepancies in Mass : Confirm isotopic patterns (e.g., chlorine isotopes in 3,4-dichloro derivatives) or consider adduct formation in ESI-MS .

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of N-(3-methylphenyl)-4-nitrobenzamide derivatives?

Advanced Research Focus

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data. Ensure crystals are grown via slow evaporation (e.g., DCM/hexane mixtures) .

- SHELX Workflow :

Example Findings :

- Torsion Angles : Nitro groups often exhibit near-planar geometry with the benzene ring (torsion angle <10°) .

- Intermolecular Interactions : Hydrogen bonds between amide NH and nitro O atoms stabilize crystal packing .

Q. What strategies are recommended for analyzing and reconciling contradictory data in the thermal stability and decomposition profiles of nitro-substituted benzamides?

Advanced Research Focus

- Differential Scanning Calorimetry (DSC) : Monitor exothermic decomposition peaks (e.g., nitro group decomposition at 200–250°C) .

- Thermogravimetric Analysis (TGA) : Correlate weight loss with degradation steps (e.g., ~10% mass loss at 150°C due to solvent evaporation).

- Contradiction Resolution :

Advanced Research Focus

- Cell Line Selection : Use cancer lines (e.g., MCF-7, HeLa) with known sensitivity to nitro-aromatic compounds .

- Dose-Response Analysis :

- Mechanistic Studies :

Example Bioactivity Data :

| Derivative | IC50 (μM, MCF-7) | Caspase-3 Activation (%) |

|---|---|---|

| 4-Cyano-substituted | 12.5 ± 1.2 | 45 ± 5 |

| 3,4-Dichloro-substituted | 8.7 ± 0.9 | 62 ± 7 |

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17) |

InChI Key |

OJZGTNXZLKZWDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.